molecular formula C9H11ClN2O B573093 6-(Aminomethyl)isoindolin-1-one hydrochloride CAS No. 1250443-39-0

6-(Aminomethyl)isoindolin-1-one hydrochloride

Cat. No.: B573093
CAS No.: 1250443-39-0
M. Wt: 198.65
InChI Key: PHAHVBHGQKJFFS-UHFFFAOYSA-N
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Description

6-(Aminomethyl)isoindolin-1-one hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a white to pale-yellow solid that is used primarily in research and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)isoindolin-1-one hydrochloride typically involves a multi-step process. One common method includes the cyanation of a precursor compound without using costly transition metal catalysts, followed by the complete hydrogenation of the resulting dicyanide . This method emphasizes high atom-efficiency and simplicity in operation.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The key steps involve cyanation and hydrogenation, which are standard procedures in industrial organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)isoindolin-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound itself is synthesized through a reduction process, indicating its potential to undergo further reduction reactions.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted isoindolinone derivatives.

Scientific Research Applications

6-(Aminomethyl)isoindolin-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-(Aminomethyl)isoindolin-1-one hydrochloride is unique due to its specific structure and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for creating new therapeutic agents and studying biological mechanisms.

Properties

IUPAC Name

6-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-7-5-11-9(12)8(7)3-6;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAHVBHGQKJFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CN)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856605
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250443-39-0
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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